Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic core, followed by functionalization to introduce the benzyl and cyclopropyl(methyl)amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, using reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Nucleophiles: Sodium azide, sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate
- This compound analogs
- Cyclopropyl(methyl)amino derivatives
Uniqueness
This compound stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
Properties
Molecular Formula |
C20H28N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C20H28N2O2/c1-21(18-7-8-18)14-17-13-20(17)9-11-22(12-10-20)19(23)24-15-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3 |
InChI Key |
JHVYVEUMXODDOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
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